molecular formula C8H7BrO3 B8633260 4-Bromo-2-hydroxy-5-methylbenzoic acid

4-Bromo-2-hydroxy-5-methylbenzoic acid

Cat. No.: B8633260
M. Wt: 231.04 g/mol
InChI Key: OOGKJQAQYKNXKV-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-methylbenzoic acid (C₈H₇BrO₃) is a substituted benzoic acid derivative featuring a bromine atom at position 4, a hydroxyl group at position 2, and a methyl group at position 5. This compound’s structure combines electron-withdrawing (bromo) and electron-donating (hydroxy, methyl) substituents, influencing its acidity, solubility, and reactivity.

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

4-bromo-2-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,10H,1H3,(H,11,12)

InChI Key

OOGKJQAQYKNXKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2-methoxybenzoic acid (CAS 2476-35-9)

  • Structure : Bromine at position 5, methoxy at position 2.
  • Key Differences : Replacing the hydroxyl group (in the target compound) with methoxy reduces acidity (pKa ~4.5 for methoxy vs. ~2.8 for hydroxyl) and enhances lipophilicity.
  • Applications : Used as a precursor in Suzuki-Miyaura couplings due to its stable aryl bromide .
  • Molecular Weight : 231.05 g/mol .

3-Bromo-5-hydroxy-4-methoxybenzoic acid (RN 256519-02-5)

  • Structure : Bromine at position 3, hydroxyl at position 5, methoxy at position 3.
  • Key Differences : Altered substituent positions lead to distinct electronic effects. The para-methoxy group increases steric hindrance, affecting crystallinity and solubility in polar solvents.
  • Synthesis : Bromination of methoxy-substituted salicylic acid derivatives under controlled conditions .

2-Amino-5-bromobenzoic acid (CAS 5794-88-7)

  • Structure: Amino group at position 2, bromine at position 5.
  • Key Differences: The amino group enhances solubility in aqueous media (pH-dependent) and facilitates chelation with metal ions.
  • Research Findings: DFT studies show tautomeric equilibria between keto and enol forms, impacting reactivity in heterocyclic synthesis .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Acidity (pKa)
4-Bromo-2-hydroxy-5-methylbenzoic acid C₈H₇BrO₃ ~231.05* 4-Br, 2-OH, 5-CH₃ Not reported Estimated ~2.5–3.0
5-Bromo-2-methoxybenzoic acid C₈H₇BrO₃ 231.05 5-Br, 2-OCH₃ 160–162 ~4.5
2-Amino-5-bromobenzoic acid C₇H₆BrNO₂ 220.03 2-NH₂, 5-Br 210–215 (dec.) ~3.8
3-Bromo-5-hydroxy-4-methoxybenzoic acid C₈H₇BrO₄ 263.04 3-Br, 5-OH, 4-OCH₃ 185–187 ~2.9

*Estimated based on structural similarity to 5-Bromo-2-methoxybenzoic acid .

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